molecular formula C13H24N2OSi B12819497 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)pyridin-2-amine

5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)pyridin-2-amine

Cat. No.: B12819497
M. Wt: 252.43 g/mol
InChI Key: GWNZUONLAYWNBH-UHFFFAOYSA-N
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Description

5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)pyridin-2-amine is an organic compound that features a pyridine ring substituted with an amine group and a tert-butyldimethylsilyloxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)pyridin-2-amine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by the introduction of the pyridine ring. The general synthetic route can be summarized as follows:

    Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Formation of the Pyridine Ring: The protected intermediate is then reacted with a suitable pyridine derivative under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the silyl-protected hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.

    Medicine: Investigated for its role in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)pyridin-2-amine involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other functional groups. The pyridine ring can participate in coordination with metal ions or act as a ligand in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butyldimethylsilyloxy)ethanol
  • tert-Butyldimethylsilyl chloride
  • (tert-Butyldimethylsilyloxy)acetaldehyde

Uniqueness

5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)pyridin-2-amine is unique due to the combination of the pyridine ring and the silyl-protected hydroxyl group. This combination allows for selective reactions and applications in various fields, making it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C13H24N2OSi

Molecular Weight

252.43 g/mol

IUPAC Name

5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyridin-2-amine

InChI

InChI=1S/C13H24N2OSi/c1-13(2,3)17(4,5)16-9-8-11-6-7-12(14)15-10-11/h6-7,10H,8-9H2,1-5H3,(H2,14,15)

InChI Key

GWNZUONLAYWNBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=CN=C(C=C1)N

Origin of Product

United States

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